molecular formula C23H32N6O2 B135953 N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 862370-79-4

N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine

Cat. No. B135953
M. Wt: 424.5 g/mol
InChI Key: NVRJYYIGIPJQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel aromatic compounds often involves multiple steps, including nitro displacement, hydrolysis, and cyclodehydration. For instance, the synthesis of a pyridine-containing aromatic dianhydride monomer was achieved by displacing the nitro group of 4-nitrophthalonitrile with the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, followed by acidic hydrolysis of the intermediate tetranitrile and subsequent cyclodehydration of the tetraacid . This method reflects the complexity and precision required in synthesizing aromatic compounds with specific functional groups, which is likely similar to the synthesis of "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine".

Molecular Structure Analysis

The molecular structure of aromatic compounds can be elucidated using techniques such as X-ray crystallography and quantum-chemical calculations. For example, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was determined to exist as the lactam tautomer protonated at the N3 ring nitrogen in the solid state. The crystal structure revealed planar centrosymmetric dimers formed by strong intermolecular hydrogen bonds . This analysis is crucial for understanding the molecular conformation and potential reactivity of "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine".

Chemical Reactions Analysis

The reactivity of aromatic compounds is often influenced by their molecular structure. For instance, the presence of pyridine moieties can affect the chemical behavior of polyimides . Similarly, the substitution pattern on the pyrimidine ring can lead to different tautomeric forms, which can influence the compound's reactivity . The analysis of chemical reactions would involve studying how "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine" interacts with various reagents and under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds, such as solubility, thermal stability, and mechanical strength, are important for their practical applications. Polyimides containing pyridine moieties, for example, have been found to possess good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties . These properties are determined by the inherent structure of the polymer, which is also relevant for understanding the properties of "N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine".

Scientific Research Applications

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have shown significant antitumor activity. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, like BW301U, demonstrates potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against specific carcinomas in rats (Grivsky et al., 1980). Such findings underscore the potential for these compounds in cancer treatment research.

Antibacterial Agents

Novel pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial activity. For instance, compounds have been developed with significant activity against both Gram-positive and Gram-negative bacteria, although they showed variable effectiveness against specific strains (Kanth et al., 2006). This suggests the potential for tailored antibiotic development using pyrido[2,3-d]pyrimidine scaffolds.

Polymer Synthesis

Pyrido[2,3-d]pyrimidine derivatives have also contributed to the field of polymer science. For example, polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine demonstrate high thermal stability, good solubility in polar solvents, and excellent hydrophobic properties (Liu et al., 2019). These characteristics make such polymers suitable for various industrial applications requiring materials with specific physical properties.

properties

IUPAC Name

2-N-[4-(diethylamino)butyl]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-5-29(6-2)10-8-7-9-25-23-26-15-17-13-20(21(24)27-22(17)28-23)16-11-18(30-3)14-19(12-16)31-4/h11-15H,5-10H2,1-4H3,(H3,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRJYYIGIPJQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464950
Record name AGN-PC-008HZA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine

CAS RN

862370-79-4
Record name AGN-PC-008HZA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 2
Reactant of Route 2
N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 3
Reactant of Route 3
N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 4
Reactant of Route 4
N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 5
Reactant of Route 5
N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine
Reactant of Route 6
Reactant of Route 6
N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.